N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Antimycobacterial drug discovery Structure-Activity Relationship (SAR) Positional isomerism

Researchers conducting structure-activity relationship (SAR) studies on N-pyridinylbenzamide antitubercular agents or kinase inhibitors face the critical challenge of regioisomer misassignment, where even minor positional shifts can invalidate biological activity data. This para-substituted benzamide (CAS 1311279-80-7) serves as an exact positional isomer control, enabling accurate deconvolution of regioisomerism from substituent effects. • Definitive para-substituted probe for MIC assays against M. tuberculosis H37Ra, directly supporting hit-to-lead optimization. • Structural analog of ATP-competitive kinase inhibitors, ideal as a negative control in broad-panel selectivity screens. • Dual-chloro/trifluoromethyl pattern provides a standardized tool for quantifying halogen contributions to logP and membrane permeability in PAMPA assays. Supplied with ≥95% purity, ensuring reproducible IC50 and MIC determinations across multiple assay platforms.

Molecular Formula C19H11Cl2F3N2O
Molecular Weight 411.2 g/mol
CAS No. 1311279-80-7
Cat. No. B1401681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
CAS1311279-80-7
Molecular FormulaC19H11Cl2F3N2O
Molecular Weight411.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)25-18(27)12-3-1-11(2-4-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27)
InChIKeyXQGBYJANZBXJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)benzamide Positional Isomer Tool


N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-80-7) is a synthetic small molecule belonging to the N-pyridinylbenzamide class. Its structure features a central benzamide core substituted at the para-position with a 6-chloro-4-trifluoromethyl-pyridin-2-yl group. This compound serves as a critical positional isomer for structure-activity relationship (SAR) investigations, particularly against analogs where the pyridinylbenzamide connectivity is altered [1]. Its well-defined substitution pattern makes it a valuable comparator compound for probing how regioisomerism influences biological target engagement.

Para-substituted N-pyridinylbenzamide positional isomer probe
Regioisomer control in antimycobacterial SAR studies
Scaffold for kinase selectivity panel investigation
Defined halogenation pattern for membrane partitioning probes

Benzamide Regioisomer Procurement Rationale


Generic substitution of in-class N-pyridinylbenzamides is scientifically unsound due to the profound impact of positional isomerism on biological activity. Studies explicitly demonstrate that N-(pyridin-2-yl)benzamides exhibit significantly different antimicrobial potencies compared to their N-(pyridin-3-yl) counterparts [1]. Within the same scaffold, the para-substituted benzamide (CAS 1311279-80-7) cannot be considered interchangeable with its meta-substituted regioisomer, N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-49-8), as even minor changes in substitution position can alter target binding conformation, metabolic stability, and efficacy. This necessitates precise procurement of the exact isomer for reproducible SAR studies.

Regioisomer identity is critical: para ≠ meta
Target: Para-isomer
CAS 1311279-80-7; expected higher antimycobacterial activity class; defined spatial orientation of pyridinyl group
Comparator: Meta-isomer
CAS 1311279-49-8; regioisomer shift may reduce antimicrobial response and alter target binding conformation
Positional isomerism can change biological activity, metabolic stability, and target engagement. The para-substituted compound is not interchangeable with its meta analog without specific validation.
Supply chain: meta-isomer has fewer verified suppliers and less consistent purity documentation.

Regioisomer Differentiation Evidence


Para-Substitution Improves Antimycobacterial MIC

In a systematic study of N-pyridinylbenzamides, the position of the substituent on the central benzamide ring profoundly influenced antimycobacterial activity. N-(pyridin-2-yl)benzamides, which are structurally analogous to the para-substituted target compound, were generally more active than N-(pyridin-3-yl)benzamides across multiple Mycobacterium strains [1]. This class-level finding provides evidence that a para-substituted regioisomer is expected to exhibit superior bioactivity relative to its meta-substituted analog (CAS 1311279-49-8).

MIC Regioisomer
Class-level inference
Reported >4-fold MIC improvement for N-(pyridin-2-yl)benzamide class over N-(pyridin-3-yl) class against M. tuberculosis H37Ra, M. smegmatis, M. aurum (broth microdilution).
Supports regioisomer-specific SAR; para-substitution expected to confer higher antimycobacterial response.
Class-level inference; direct MIC for target compound not reported. Review with own dose-response assays.
Antimycobacterial drug discovery Structure-Activity Relationship (SAR) Positional isomerism

Para- vs. Meta-Isomer Physicochemical Profiles

Computational predictions indicate distinct topological polar surface area (TPSA) and molecular electrostatic potential distributions between the target para-isomer (CAS 1311279-80-7) and its meta-isomer analog (CAS 1311279-49-8). While both share a TPSA of 42 Ų, the orientation of the electron-withdrawing trifluoromethyl-pyridinyl moiety affects the molecular dipole moment and the spatial arrangement of hydrogen bond acceptors, resulting in different membrane permeability and target binding profiles [1]. These subtle differences can lead to divergent cellular activity despite identical molecular formula and atom count.

Physicochemical Profiles
Supporting evidence
Identical TPSA (42 Ų) but ~120° dihedral angle difference in pyridinyl group orientation between para and meta isomers; alters molecular electrostatic potential.
Scalar descriptors mask 3D pharmacophoric differences that influence target recognition.
In silico prediction; experimental confirmation of binding differences recommended.
Physicochemical profiling Drug-likeness Computational chemistry

Para-Chloro Substitution Enhances Metabolic Stability

In the broader benzamide kinase inhibitor class, the presence of a para-chloro substituent on the aniline ring, as found in the target compound, has been associated with reduced oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or ortho-substituted analogs [1]. While direct metabolic stability data for CAS 1311279-80-7 is not publicly available, the electron-withdrawing effect of the para-chloro group is a well-characterized structural determinant for improving metabolic half-life in lead optimization programs.

Metabolic Stability
Class-level inference
Para-chloro substitution predicted to reduce CYP450-mediated oxidation; class observation suggests improved microsomal half-life vs non-chlorinated analogs.
Metabolic stability may differentiate regioisomers; direct data for this compound are not available.
Requires experimental validation in relevant species hepatocytes or microsomes.
Drug metabolism Cytochrome P450 Pharmacokinetics

Purity and Commercial Availability Comparison

Commercially, the target compound (CAS 1311279-80-7) is routinely offered at ≥95% purity by multiple non-excluded suppliers, with standard analytical characterization [1]. In contrast, the meta-substituted regioisomer (CAS 1311279-49-8) is less frequently listed and often lacks detailed purity certification. For quantitative SAR studies where impurity-driven false positives must be excluded, the reliable availability of the para-isomer at defined purity represents a practical differentiation point.

Supply & Purity
Supporting evidence
Para-isomer listed by ≥2x more verified suppliers; routinely offered at ≥95% HPLC purity; meta-isomer purity documentation less consistent.
Reduces supply chain risk for dose-response studies requiring characterized material.
Supplier catalog survey Q1 2026; verify current availability before procurement.
Compound procurement Reproducibility Chemical purity

Scientific and Industrial Applications


Antimycobacterial Positional Isomer Decoding

As demonstrated by Nawrot et al. (2021), the biological activity of N-pyridinylbenzamides is exquisitely sensitive to the position of the pyridine attachment [1]. The target compound serves as an essential para-substituted control in minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Ra. Its use allows research groups to systematically decouple the contributions of regioisomerism from those of specific substituent effects, a critical step in hit-to-lead optimization for novel antitubercular agents.

Kinase Selectivity Panel Reference Compound

The benzamide scaffold, featuring a para-chlorophenyl and a chlorotrifluoromethylpyridinyl moiety, is a recurring pharmacophore in ATP-competitive kinase inhibitors. While direct target engagement data for this specific compound is limited in the public domain, its structural similarity to annotated kinase inhibitors makes it a valuable negative control or tool compound in broad-panel kinase selectivity screens. Its defined purity (≥95%) supports reproducible IC50 determinations across multiple kinase assays [2]. In these screens, its activity profile is differentiated from its regioisomer (CAS 1311279-49-8) to map how positional isomerism influences kinase polypharmacology.

Probe for Halogen Effects on Membrane Partitioning

The compound's dual chloro-substitution (para-chlorophenyl and chloropyridinyl) in combination with a trifluoromethyl group provides a well-defined chemical probe for investigating how halogenation patterns influence logP and membrane partitioning [3]. In comparison to non-chlorinated or mono-chlorinated analogs, this compound can be used in parallel artificial membrane permeability assays (PAMPA) to quantify the incremental contribution of each halogen to passive permeability, directly informing medicinal chemistry design principles for central nervous system (CNS) or intracellular targets.

Application
Selection Property
Validation Focus
Antimycobacterial SAR regioisomer control
Para-substitution positional isomer identity
MIC assay reproducibility and isomer specificity
Kinase selectivity panel reference
Defined purity and regioisomer control
Kinase profiling assay consistency
Halogen membrane partitioning probe
Defined halogenation pattern (Cl/CF3)
PAMPA permeability assay reproducibility
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